

6-Chloropyrimidin-2(1H)-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Chloropyrimidin-2(1H)-one

Cat. No.: B046037

[Get Quote](#)

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical properties, structure, and reactive characteristics of **6-Chloropyrimidin-2(1H)-one**. This guide includes summarized data, representative experimental protocols, and visualizations to facilitate its application in research and development.

Chemical Properties and Structure

6-Chloropyrimidin-2(1H)-one is a heterocyclic organic compound featuring a pyrimidine ring. The presence of a chlorine atom and a lactam functional group makes it a versatile intermediate in the synthesis of a variety of bioactive molecules.

General Information

Property	Value
Molecular Formula	C ₄ H ₃ ClN ₂ O ^[1]
Molecular Weight	130.53 g/mol ^[1]
CAS Number	80927-55-5 ^[1]
Appearance	Off-white to light yellow crystalline powder
Melting Point	153 °C ^[1]

Structural Identifiers

Identifier	Value
IUPAC Name	6-chloro-1H-pyrimidin-2-one
SMILES	C1=C(NC(=O)N=C1)Cl[1]
InChI	InChI=1S/C4H3ClN2O/c5-3-1-2-6-4(8)7-3/h1-2H,(H,6,7,8)
InChIKey	KVHNGYWHLJFNQ-UHFFFAOYSA-N

Spectroscopic Data (Predicted)

Due to the limited availability of public spectroscopic data for **6-Chloropyrimidin-2(1H)-one**, the following tables provide predicted and expected values based on the analysis of similar chemical structures and established spectroscopic principles.

NMR Spectroscopy

Solvent: DMSO-d₆

¹ H NMR	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-4	~6.5	d	~4.0
H-5	~7.8	d	~4.0
N-H	~12.5	br s	-

¹³ C NMR	Chemical Shift (δ) ppm
C-2	~160
C-4	~110
C-5	~145
C-6	~150

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	N-H stretch
1680-1660	Strong	C=O stretch (lactam)
1600-1580	Medium	C=C stretch
1450-1400	Medium	C-N stretch
800-750	Strong	C-Cl stretch

Mass Spectrometry

m/z	Relative Intensity (%)	Assignment
130/132	100/33	[M] ⁺ / [M+2] ⁺ (isotopic pattern for Cl)
102/104	Variable	[M-CO] ⁺
95	Variable	[M-Cl] ⁺
68	Variable	[M-Cl-HCN] ⁺

Experimental Protocols (Representative)

The following protocols are representative and may require optimization based on laboratory conditions and reagent purity.

Synthesis of 6-Chloropyrimidin-2(1H)-one

This protocol describes a plausible two-step synthesis starting from barbituric acid.

Step 1: Synthesis of 2,4,6-Trichloropyrimidine from Barbituric Acid

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet, combine barbituric acid (1 mole) and phosphorus oxychloride (5 moles).
- Catalyst Addition: Slowly add N,N-dimethylaniline (0.2 moles) as a catalyst.

- Reflux: Heat the mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. The reaction should be monitored by TLC.
- Work-up: After cooling to room temperature, slowly pour the reaction mixture onto crushed ice. The crude 2,4,6-trichloropyrimidine will precipitate.
- Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum.

Step 2: Selective Hydrolysis to **6-Chloropyrimidin-2(1H)-one**

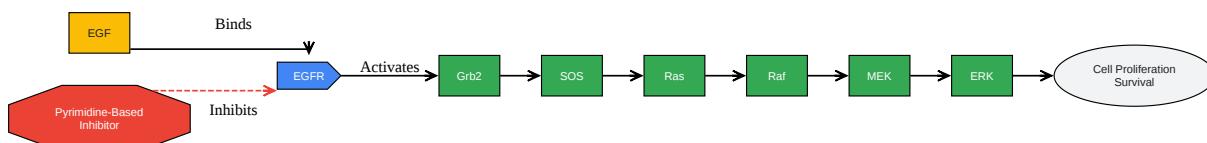
- Reaction Setup: Dissolve the crude 2,4,6-trichloropyrimidine (1 mole) in a suitable solvent such as aqueous acetone or dioxane.
- Base Addition: Add a stoichiometric amount of a weak base, such as sodium bicarbonate (2 moles), portion-wise while stirring at room temperature. The selective hydrolysis of the chlorine atoms at positions 2 and 4 is favored under these mild conditions.
- Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
- Acidification: Upon completion, carefully acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 5-6.
- Isolation: The product, **6-Chloropyrimidin-2(1H)-one**, will precipitate out of the solution. Filter the solid, wash with cold water, and proceed to purification.

Purification by Recrystallization

- Solvent Selection: Based on solubility tests, a mixture of ethanol and water is a suitable solvent system for the recrystallization of **6-Chloropyrimidin-2(1H)-one**.
- Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.
- Hot Filtration: If any insoluble impurities are present, perform a hot gravity filtration to remove them.
- Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid. Then, add a small amount of hot ethanol to redissolve the precipitate and

allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

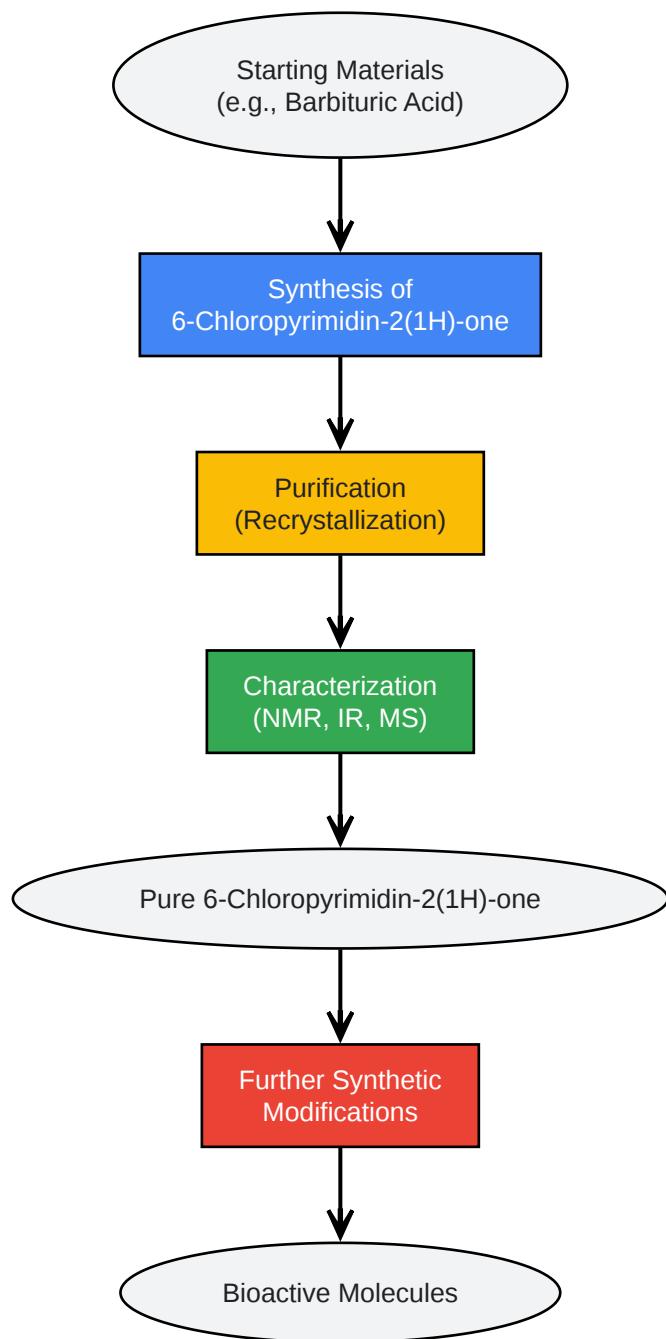
- **Isolation and Drying:** Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry in a vacuum oven.[2][3][4][5]


Reactivity and Applications

6-Chloropyrimidin-2(1H)-one is a valuable building block in organic synthesis, primarily due to the reactivity of the chlorine atom at the 6-position, which is susceptible to nucleophilic aromatic substitution. This allows for the introduction of various functional groups, leading to the synthesis of a diverse range of pyrimidine derivatives.

These derivatives have been investigated for a variety of pharmacological activities, including as antiviral and anticancer agents. The pyrimidine scaffold is a common feature in many kinase inhibitors.

Signaling Pathway Visualization (Representative)


While the specific role of **6-Chloropyrimidin-2(1H)-one** in signaling pathways is not well-documented, pyrimidine derivatives are known to act as inhibitors of key kinases in pathways such as the Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7][8][9][10][11][12] The following diagram illustrates a generalized representation of the EGFR signaling pathway, where a pyrimidine-based inhibitor could potentially act.

[Click to download full resolution via product page](#)

Caption: Representative EGFR signaling pathway, a target for pyrimidine-based inhibitors.

The following diagram illustrates a generalized experimental workflow for the synthesis and characterization of a pyrimidine derivative.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and utilization of **6-Chloropyrimidin-2(1H)-one**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Chloropyrimidin-2(1H)-one | 80927-55-5 | FDA92755 [biosynth.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. How To [chem.rochester.edu]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Rational Design and Synthesis of Diverse Pyrimidine Molecules Bearing Sulfonamide Moiety as Novel ERK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Growth-dependent regulation of mammalian pyrimidine biosynthesis by the protein kinase A and MAPK signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The MAPK pathway across different malignancies: A new perspective - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [6-Chloropyrimidin-2(1H)-one: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b046037#6-chloropyrimidin-2-1h-one-chemical-properties-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com